molecular formula C13H13N3O2S B2512467 2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 898441-08-2

2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2512467
CAS No.: 898441-08-2
M. Wt: 275.33
InChI Key: FLBCWDNNWUBBBJ-UHFFFAOYSA-N
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Description

2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves the reaction of 2-mercapto-4(3H)-pyrimidinone with p-tolylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(p-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether and acetamide groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-mercapto-4(3H)-pyrimidinone: A precursor in the synthesis of the compound.

    N-(p-tolyl)acetamide: Another precursor used in the synthesis.

    2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: A similar compound lacking the p-tolyl group.

Uniqueness

2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is unique due to the presence of both the thioether and acetamide functionalities, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-9-2-4-10(5-3-9)15-11(17)8-19-12-6-7-14-13(18)16-12/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBCWDNNWUBBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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